molecular formula C16H33N5P2 B6303514 N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine CAS No. 1422518-27-1

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine

Cat. No. B6303514
CAS RN: 1422518-27-1
M. Wt: 357.41 g/mol
InChI Key: AYURYMVMZGPCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine (abbreviated as BDPT) is a bifunctional ligand used in coordination chemistry. It is used for the synthesis of metal complexes with a variety of applications in organic synthesis, catalysis, and materials science. BDPT is a versatile ligand due to its ability to form stable metal complexes with a wide range of metals and its ability to bind to metal centers in a variety of orientations.

Scientific Research Applications

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research. It is used in the synthesis of metal complexes for catalysis, organic synthesis, and materials science applications. This compound is also used in the synthesis of coordination polymers for applications in sensing, drug delivery, and photoluminescence. Additionally, this compound is used in the synthesis of metal-organic frameworks for applications in drug delivery, catalysis, and gas storage.

Mechanism of Action

The mechanism of action of N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine involves the formation of coordination complexes with metal ions. This compound is able to form a variety of coordination complexes with metals due to its bifunctional nature. This compound binds to metals in a variety of orientations, allowing for the formation of a variety of coordination complexes with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown due to its limited use in humans. However, this compound has been shown to have some beneficial effects in in vitro studies. This compound has been shown to have anti-cancer effects, as well as anti-inflammatory and anti-bacterial effects. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine in lab experiments is its ability to form stable complexes with a wide range of metals. This allows for the synthesis of a variety of coordination complexes with different properties. Additionally, this compound is relatively easy to synthesize, making it a convenient reagent for lab experiments.
The main limitation of using this compound in lab experiments is its limited availability. This compound is not widely available commercially, making it difficult to obtain for lab experiments. Additionally, this compound is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

There are a number of potential future directions for the use of N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine in scientific research. This compound could be used in the synthesis of metal-organic frameworks for applications in drug delivery, catalysis, and gas storage. Additionally, this compound could be used in the synthesis of coordination polymers for applications in sensing, drug delivery, and photoluminescence. This compound could also be used in the synthesis of metal complexes for applications in organic synthesis and catalysis. Finally, this compound could be used in the synthesis of complex molecules for applications in drug discovery and drug development.

Synthesis Methods

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is synthesized through a reaction between diisopropyl phosphite and 1,3,5-triazine-2,4-diamine. The reaction is conducted in an aqueous solution of sodium hydroxide and is heated to a temperature of 80°C. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.

properties

IUPAC Name

2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N5P2/c1-10(2)22(11(3)4)20-15-17-14(9)18-16(19-15)21-23(12(5)6)13(7)8/h10-13H,1-9H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYURYMVMZGPCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NP(C(C)C)C(C)C)NP(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N5P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.